molecular formula C14H14N4O2S B2932421 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1173253-28-5

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2932421
CAS No.: 1173253-28-5
M. Wt: 302.35
InChI Key: ADBJWKXDFWSGSG-UHFFFAOYSA-N
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Description

N-(1-(6-Methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a 6-methoxybenzo[d]thiazole moiety at position 1 and an acetamide group at position 3. The methyl group at position 3 of the pyrazole ring enhances steric stability, while the benzo[d]thiazole component may contribute to biological activity, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8-6-13(15-9(2)19)18(17-8)14-16-11-5-4-10(20-3)7-12(11)21-14/h4-7H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBJWKXDFWSGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C)C2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a novel synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzo[d]thiazole moiety : This component is known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyrazole ring : Pyrazole derivatives have been reported to exhibit various pharmacological effects, including anti-inflammatory and antioxidant activities.
  • Acetamide group : This functional group is often associated with enhanced solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds can inhibit acetylcholinesterase (AChE), which plays a critical role in neurotransmission.
  • Cell Cycle Regulation : Preliminary studies indicate that this compound could induce cell cycle arrest in cancer cells, potentially through the inhibition of tubulin polymerization, similar to other pyrazole derivatives .
  • Antioxidant Activity : The methoxy group on the benzo[d]thiazole ring may contribute to the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Anticancer Activity

Research has shown that compounds with similar structural motifs possess significant anticancer properties. For example, certain pyrazole derivatives have demonstrated antiproliferative effects against various human cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

CompoundCancer TypeMechanism of ActionReference
Compound AHeLa CellsTubulin Inhibition
Compound BMCF-7 CellsApoptosis Induction

Antimicrobial Activity

The benzo[d]thiazole moiety is well-documented for its antimicrobial properties. Compounds containing this structure have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group may enhance this activity by increasing lipophilicity, allowing better membrane penetration .

PathogenActivity ObservedReference
Staphylococcus aureusInhibition (MIC = 2 μg/ml)
Escherichia coliModerate Activity

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Investigations into related compounds have revealed that modifications in the methoxy group position can significantly affect biological activity. For instance, compounds with methoxy substitutions at different positions on the benzo[d]thiazole ring exhibited varying degrees of enzyme inhibition and cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Benzo[d]thiazole vs. Pyrimidinone
  • Compound 36 (): Replaces the benzo[d]thiazole with a 6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl group. The acetamide side chain is substituted with a 2-(m-tolyl) group. This compound was optimized for selective inhibition of Ca²⁺/calmodulin-stimulated adenylyl cyclase, suggesting that core heterocycles critically influence target selectivity .
Benzimidazole-Thiazole-Triazole Hybrids ()
  • Examples: Compounds 9a–9e feature benzimidazole linked to thiazole-triazole-acetamide structures. Comparison: The benzo[d]thiazole in the target compound is replaced with benzimidazole, which has two nitrogen atoms in its fused ring system. The triazole linker in 9a–9e may enhance metabolic stability compared to the direct acetamide linkage in the target compound.

Substituent Effects on Pyrazole and Acetamide

Methyl Group Positioning ()
  • N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) : Lacks the benzo[d]thiazole moiety but shares the 3-methylpyrazole-acetamide framework.
    • Physicochemical Properties : Melting point (43–45°C) is significantly lower than derivatives with bulky substituents (e.g., 156–263°C in ). IR data show a carbonyl stretch at 1,667 cm⁻¹, comparable to the target compound’s expected acetamide band .
  • N-Methylated Derivative (14) : Methylation of the acetamide nitrogen reduces hydrogen-bonding capacity, as seen in the absence of an NH IR peak. This modification could decrease solubility but increase lipophilicity .
Aryl-Substituted Acetamides ()
  • Examples : Compounds 5f–5i feature 2-methoxyphenyl-pyrazole cores with acetamide-linked isoxazole, imidazole, or nicotinamide groups.
    • Key Trends :
  • Melting Points : Range from 156°C (5g) to 174°C (5f), influenced by aromatic stacking. The target compound’s larger benzo[d]thiazole group may increase melting point further.
  • Spectral Data : The acetamide carbonyl in 5f appears at ~1,670 cm⁻¹ in IR, consistent with typical acetamide vibrations. NMR shifts for pyrazole protons (e.g., 5.95 ppm in 13 vs. 5.27–6.04 ppm in others) reflect electronic effects of substituents .

Reactivity and Functionalization ()

  • Example: 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide undergoes cyclization to form thiazoles and thiadiazoles. Comparison: The target compound’s benzo[d]thiazole group may confer similar reactivity for heterocycle diversification, though its methoxy substituent could alter electronic profiles .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Heterocycle Substituents Melting Point (°C) IR CO Stretch (cm⁻¹) Reference
Target Compound Benzo[d]thiazole 6-OCH₃, 3-CH₃, acetamide N/A ~1,670 (expected)
Compound 36 () Pyrimidinone 6-C₂H₅, 4-oxo, 2-(m-tolyl)acetamide N/A N/A
N-(1,3-Dimethylpyrazol-5-yl)acetamide (13) Pyrazole 1,3-CH₃, acetamide 43–45 1,667
Compound 5f () Pyrazole 2-Methoxyphenyl, isoxazole-4-carboxamide 172–174 ~1,670

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